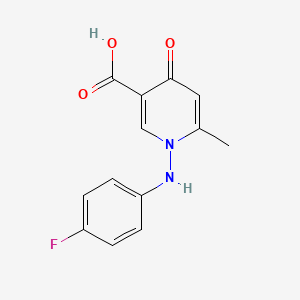

1-(4-氟苯氨基)-6-甲基-4-氧代-1,4-二氢-3-吡啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid” is a complex organic molecule. It appears to contain a fluoroaniline moiety, which is an organofluorine compound . Fluoroaniline is a colorless liquid and is one of three isomers of fluoroaniline . It is used as a precursor to various potential and real applications .

Synthesis Analysis

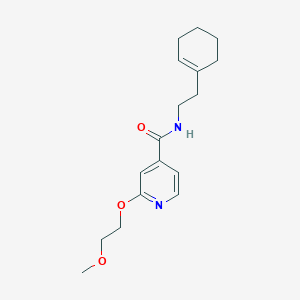

The synthesis of fluoroaniline derivatives involves various chemical reactions . For instance, 4-Fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . It is a common building block in medicinal chemistry and related fields .Molecular Structure Analysis

The molecular structure of fluoroaniline consists of a benzene ring with an amino group (-NH2) and a fluorine atom attached to it . The linear formula for 4-Fluoroaniline is FC6H4NH2 .Chemical Reactions Analysis

Fluoroaniline is involved in various chemical reactions. It is insoluble in water and can form irritating and toxic hydrogen fluoride and oxides of nitrogen when involved in fires . It belongs to the reactive groups of Aryl Halides and Aromatic Amines .Physical And Chemical Properties Analysis

4-Fluoroaniline is a colorless liquid . It has a molecular formula of C6H6FN and an average mass of 111.117 Da .科学研究应用

抗菌活性

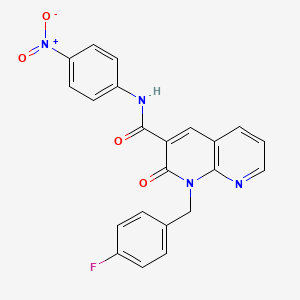

研究已探讨了吡啶酮羧酸及其类似物的合成和抗菌活性,证明了它们对一系列细菌感染的有效性。例如,研究已发现具有显着抗菌特性的化合物,包括 1-乙基-和 1-乙烯基-7-(3-氨基-1-吡咯烷基)-6-氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸,它们显示出比依诺沙星更好的活性,表明有潜力进行进一步的生物学研究 (Egawa 等人,1984)。此外,还制备了具有特定取代基的氟萘啶,并评估了它们的体外和体内抗菌活性,揭示了有望改善治疗剂的候选物 (Bouzard 等人,1992)。

荧光性质

新型吡啶二羧酸衍生物已合成用于与 Tb(III) 和 Eu(III) 配位,研究了它们的荧光性质。研究结果表明在时间分辨荧光免疫测定中具有潜在应用,某些衍生物可作为更好的敏化剂 (瑞仁等人,2006)。这项研究强调了理解取代基对镧系元素配合物荧光强度的影响的重要性。

结构分析

已研究了各种吡啶羧酸在不同条件下的反应性,证明了基于反应环境的不同结果。例如,吡啶-2,4,6-三羧酸与 Zn(II) 盐反应形成不同的产物,揭示了对配位聚合物和金属有机骨架的见解 (Ghosh 等人,2004)。此类研究对于开发具有在储气、分离和催化中潜在应用的新材料至关重要。

合成技术

已经开发了从羧酸和胺中合成羧酰胺的创新合成技术,利用甜菜碱作为有效的酸捕获剂。该方法提供了一种以良好的产率生产羧酰胺的便捷方法,突出了吡啶羧酸衍生物在化学合成中的多功能性 (Mukaiyama 等人,1976)。

作用机制

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The inhibition of EGFR leads to the interruption of multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . The uncontrolled cell growth and mitosis lead to cancer .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of cell growth and proliferation . By inhibiting EGFR, the compound disrupts the signaling pathways that drive cell growth and division, thereby exerting its anti-cancer effects .

安全和危害

未来方向

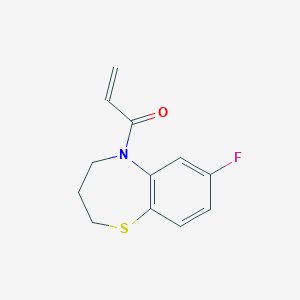

The future directions of fluoroaniline derivatives are largely in the field of medicinal chemistry. For instance, Gefitinib, a fluoroaniline derivative, is used in the treatment of certain types of cancer . Traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . This suggests that fluoroaniline derivatives could have potential applications in the development of new pharmaceuticals.

属性

IUPAC Name |

1-(4-fluoroanilino)-6-methyl-4-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-8-6-12(17)11(13(18)19)7-16(8)15-10-4-2-9(14)3-5-10/h2-7,15H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDXDNIJUZTSFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1NC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2767935.png)

![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2767939.png)

![4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2767947.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B2767948.png)

![4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2767952.png)